5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole
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Overview
Description
5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a methoxy group at the 5-position and a piperazine ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzoxazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of methoxy-substituted benzoxazole aldehydes or acids.
Reduction: Formation of dihydrobenzoxazole derivatives.
Substitution: Formation of various N-substituted piperazine derivatives.
Scientific Research Applications
5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance binding affinity to these targets, while the benzoxazole core can modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(piperazin-1-yl)phenol
- 5-Methoxy-2-(piperazin-1-yl)aniline
- 2-(5-Methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(substituted phenyl)methylidene] acetohydrazide derivatives
Uniqueness
5-Methoxy-2-(piperazin-1-yl)-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxy group and the piperazine ring on the benzoxazole core provides a versatile scaffold for further functionalization and exploration in various research fields .
Properties
CAS No. |
824958-34-1 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
5-methoxy-2-piperazin-1-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H15N3O2/c1-16-9-2-3-11-10(8-9)14-12(17-11)15-6-4-13-5-7-15/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
YNFLBODUIFLTDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)N3CCNCC3 |
Origin of Product |
United States |
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